Cas no 859969-60-1 (5-amino-3-methyl-1-benzothiophene-2-carboxylic acid)

5-amino-3-methyl-1-benzothiophene-2-carboxylic acid structure
859969-60-1 structure
Product name:5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
CAS No:859969-60-1
MF:C10H9NO2S
MW:207.248961210251
MDL:MFCD22490515
CID:5606733
PubChem ID:22478868

5-amino-3-methyl-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-8777656
    • 5-amino-3-methylbenzo[b]thiophene-2-carboxylic acid
    • SCHEMBL1066852
    • 859969-60-1
    • 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
    • Benzo[b]thiophene-2-carboxylic acid, 5-amino-3-methyl-
    • MDL: MFCD22490515
    • Inchi: 1S/C10H9NO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,11H2,1H3,(H,12,13)
    • InChI Key: UALJXMGDYUNCFL-UHFFFAOYSA-N
    • SMILES: CC1=C(SC2=CC=C(N)C=C12)C(=O)O

Computed Properties

  • Exact Mass: 207.03539970g/mol
  • Monoisotopic Mass: 207.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.438±0.06 g/cm3(Predicted)
  • Melting Point: 267-268 °C
  • Boiling Point: 464.1±40.0 °C(Predicted)
  • pka: 2.63±0.30(Predicted)

5-amino-3-methyl-1-benzothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8777656-10.0g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
10.0g
$2331.0 2024-05-21
Enamine
EN300-8777656-0.25g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
0.25g
$498.0 2024-05-21
Enamine
EN300-8777656-5g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1
5g
$1572.0 2023-09-01
Enamine
EN300-8777656-0.1g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
0.1g
$476.0 2024-05-21
Enamine
EN300-8777656-0.05g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
0.05g
$455.0 2024-05-21
Enamine
EN300-8777656-1g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1
1g
$541.0 2023-09-01
Enamine
EN300-8777656-1.0g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
1.0g
$541.0 2024-05-21
Enamine
EN300-8777656-2.5g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
2.5g
$1063.0 2024-05-21
Enamine
EN300-8777656-0.5g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
0.5g
$520.0 2024-05-21
Enamine
EN300-8777656-5.0g
5-amino-3-methyl-1-benzothiophene-2-carboxylic acid
859969-60-1 95%
5.0g
$1572.0 2024-05-21

Additional information on 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid

Recent Advances in the Study of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 859969-60-1)

The compound 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 859969-60-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzothiophene core and carboxylic acid functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.

One of the key areas of interest is the role of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid as a building block for the synthesis of more complex molecules. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The compound's unique structural features, including the amino and carboxylic acid groups, make it a versatile intermediate for medicinal chemistry applications.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of derivatives of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid on specific protein kinases involved in cancer progression. The study demonstrated that certain derivatives exhibited potent inhibitory activity against targeted kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Another notable research effort focused on the antimicrobial properties of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid derivatives. A team of scientists synthesized a series of analogs and evaluated their efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that several derivatives displayed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of this compound class in addressing the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have been made in optimizing the production of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid. A study published in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which improved both yield and purity. This development is particularly important for facilitating large-scale production and further pharmacological evaluation of this compound and its derivatives.

Looking ahead, researchers are exploring the potential of 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Preliminary studies suggest that certain derivatives may modulate key enzymes and receptors involved in these conditions. However, further investigation is needed to fully elucidate the compound's mechanism of action and therapeutic potential.

In conclusion, 5-amino-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 859969-60-1) represents a promising chemical entity with diverse applications in drug discovery. Recent research has demonstrated its potential in oncology, infectious diseases, and other therapeutic areas. Continued exploration of its chemistry and biology will likely yield valuable insights and potentially lead to the development of novel therapeutic agents.

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